Carotol
Overview
Description
Carotol is a sesquiterpene alcohol that was first isolated by scientists Asahina and Tsukamoto in 1925 . It is one of the primary components found in carrot seed oil, comprising approximately 40% of this essential oil . This compound is thought to be formed in carrot seeds (Daucus carota L., Umbelliferae) during the vegetation period . This compound has been studied for its potential antifungal, herbicidal, and insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carotol is typically isolated from carrot seed essential oil through hydrodistillation . The essential oil is then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify its components . This compound can be further purified using column chromatography .
Industrial Production Methods: Industrial production of this compound involves the extraction of essential oil from carrot seeds using hydrodistillation. The seeds are crushed, and the powdered material is subjected to hydrodistillation using a Dean-Stark apparatus . The essential oil is then separated and this compound is isolated through column chromatography .
Chemical Reactions Analysis
Types of Reactions: Carotol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using selenium dioxide and tert-butyl hydrogen peroxide.
Substitution: this compound can undergo substitution reactions with reagents such as N-bromosuccinimide and p-toluene sulfonic acid.
Major Products:
Scientific Research Applications
Carotol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of carotol involves its interaction with various molecular targets. This compound is thought to exert its antifungal effects by disrupting the cell membrane integrity of fungi . It may also inhibit the growth of certain plants and insects through allelopathic interactions . The exact molecular pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
Carotol is unique among sesquiterpenes due to its specific structure and properties. Similar compounds include:
Daucol: Another sesquiterpene found in carrot seed oil.
Daucene: A minor component of carrot seed oil.
β-Cubenene and β-Farnesene: Other sesquiterpenes present in carrot seed oil.
This compound stands out due to its higher concentration in carrot seed oil and its significant antifungal activity .
Properties
IUPAC Name |
(3R,3aS,8aR)-6,8a-dimethyl-3-propan-2-yl-1,2,3,4,5,8-hexahydroazulen-3a-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11(2)13-7-9-14(4)8-5-12(3)6-10-15(13,14)16/h5,11,13,16H,6-10H2,1-4H3/t13-,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYQCFABZDVOPN-ILXRZTDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2(CCC(C2(CC1)O)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@]2(CC[C@@H]([C@]2(CC1)O)C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318114 | |
Record name | (+)-Carotol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
465-28-1 | |
Record name | (+)-Carotol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carotol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Carotol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | carotol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAROTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT5C9M36DE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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